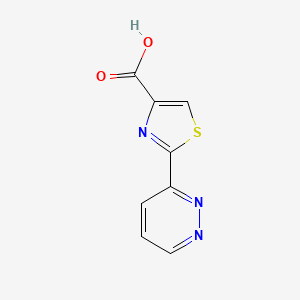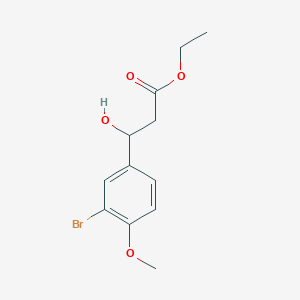
Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a hydroxypropanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoic acid with ethanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the reactants in ethanol for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(3-bromo-4-methoxyphenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanol.
Substitution: 3-(3-methoxy-4-methoxyphenyl)-3-hydroxypropanoate.
Aplicaciones Científicas De Investigación
Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate involves its interaction with various molecular targets. The bromine atom and methoxy group can participate in electrophilic and nucleophilic reactions, respectively, making the compound versatile in different chemical environments. The ester group can undergo hydrolysis to release the corresponding acid, which can further react with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(3-bromo-4-methoxyphenyl)acrylate: Similar structure but with an acrylate group instead of a hydroxypropanoate group.
3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoic acid: The acid form of the compound.
3-(3-bromo-4-methoxyphenyl)-3-oxopropanoate: The oxidized form of the compound.
Uniqueness
Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in synthetic chemistry and research applications.
Propiedades
Fórmula molecular |
C12H15BrO4 |
|---|---|
Peso molecular |
303.15 g/mol |
Nombre IUPAC |
ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H15BrO4/c1-3-17-12(15)7-10(14)8-4-5-11(16-2)9(13)6-8/h4-6,10,14H,3,7H2,1-2H3 |
Clave InChI |
IWNJMGFCENFWJD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1=CC(=C(C=C1)OC)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


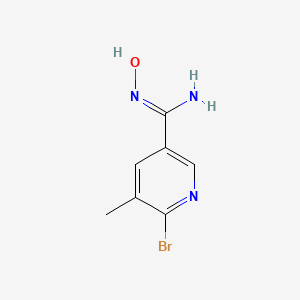
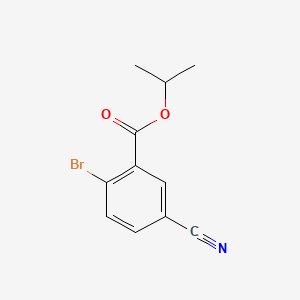

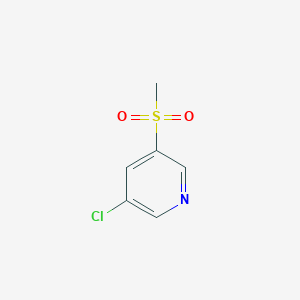
![1-(Furo[2,3-b]pyridin-4-yl)ethanone](/img/structure/B13677314.png)
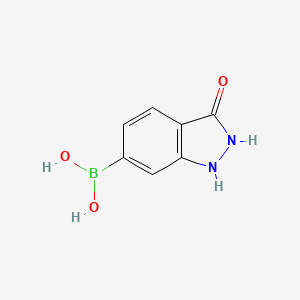
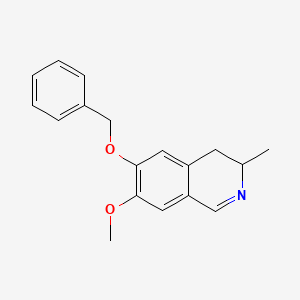
![[5-(Naphthalen-1-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13677324.png)
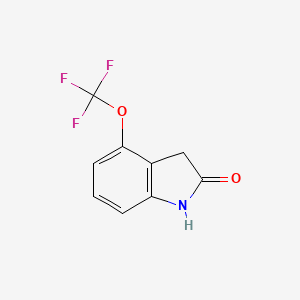

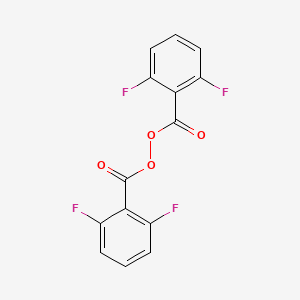
![2-(2,6-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13677362.png)

